molecular formula C14H10N2S B1425015 6-(Naphthalen-2-yl)pyridazine-3-thiol CAS No. 1286714-43-9

6-(Naphthalen-2-yl)pyridazine-3-thiol

Cat. No.: B1425015
CAS No.: 1286714-43-9
M. Wt: 238.31 g/mol
InChI Key: DXYMSEYOCVHYCR-UHFFFAOYSA-N
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Description

6-(Naphthalen-2-yl)pyridazine-3-thiol is a chemical compound with the molecular formula C14H10N2S It features a pyridazine ring substituted with a naphthyl group at the 6-position and a thiol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-2-yl)pyridazine-3-thiol typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Substitution with Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Introduction of the Thiol Group: The thiol group can be introduced through a nucleophilic substitution reaction, where a suitable thiolating agent, such as thiourea, is reacted with the pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-2-yl)pyridazine-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The pyridazine ring can be reduced under suitable conditions to form a dihydropyridazine derivative.

    Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Disulfide or sulfonic acid derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Nitrated or halogenated naphthyl derivatives.

Scientific Research Applications

6-(Naphthalen-2-yl)pyridazine-3-thiol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with enhanced functionalities.

    Biology: It can be used to study molecular interactions and biological pathways due to its unique structural properties.

    Industry: Used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(Naphthalen-2-yl)pyridazine-3-thiol involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Naphthalen-2-yl)pyridazine-3-amine
  • 6-(Naphthalen-2-yl)pyridazine-3-methanol
  • 6-(Naphthalen-2-yl)pyridazine-3-carboxylic acid

Uniqueness

6-(Naphthalen-2-yl)pyridazine-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The thiol group can participate in redox reactions and form disulfide bonds, which are important in various biochemical processes.

Properties

IUPAC Name

3-naphthalen-2-yl-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c17-14-8-7-13(15-16-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYMSEYOCVHYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=S)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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